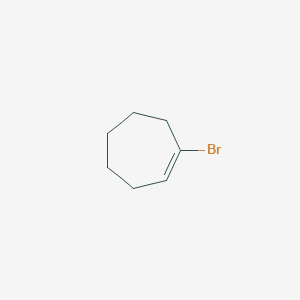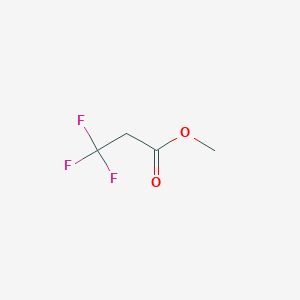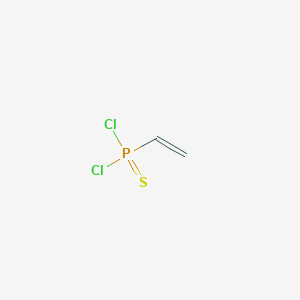
Phosphonothioic dichloride, ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioic dichloride, ethenyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the phosphonothioate family, which is known for its use as an insecticide and herbicide. However, the focus of
Wirkmechanismus
The mechanism of action of phosphonothioic dichloride, ethenyl- is not well understood. However, studies have shown that it can inhibit the activity of certain enzymes, which may be responsible for its antiviral properties. Additionally, it has been suggested that this compound may disrupt the cell membrane of viruses, preventing their replication.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of phosphonothioic dichloride, ethenyl- are not well understood. However, studies have shown that it can be toxic to certain organisms, including insects and plants. Its toxicity is thought to be due to its ability to disrupt the activity of enzymes and cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using phosphonothioic dichloride, ethenyl- in lab experiments is its relative ease of synthesis. Additionally, its unique properties make it an ideal candidate for use in the development of high-performance materials and antiviral drugs.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can make it difficult to work with. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on phosphonothioic dichloride, ethenyl-. One possible direction is the development of new antiviral drugs based on this compound. Additionally, further research could be conducted on its use as a precursor for the synthesis of high-performance materials.
Another potential direction is the study of its toxicity and potential environmental impact. This could help to develop safer and more sustainable alternatives to this compound.
Conclusion:
Phosphonothioic dichloride, ethenyl- is a chemical compound that has potential applications in various scientific fields. Its unique properties make it an ideal candidate for use in the development of high-performance materials and antiviral drugs. However, further research is needed to fully understand its mechanism of action and potential environmental impact.
Synthesemethoden
Phosphonothioic dichloride, ethenyl- can be synthesized through a reaction between ethenylphosphonic acid and thionyl chloride. This reaction produces phosphonothioic dichloride, ethenyl- as a colorless liquid. The synthesis process is relatively simple and can be conducted in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Phosphonothioic dichloride, ethenyl- has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of materials science, where it can be used as a precursor for the synthesis of phosphonothioate-based polymers. These polymers have unique properties such as high thermal stability and resistance to degradation, making them ideal for use in high-performance materials.
Another potential application is in the field of biomedicine, where phosphonothioic dichloride, ethenyl- has been studied for its potential as an antiviral agent. Research has shown that this compound can inhibit the replication of certain viruses, making it a promising candidate for the development of new antiviral drugs.
Eigenschaften
CAS-Nummer |
15849-99-7 |
|---|---|
Produktname |
Phosphonothioic dichloride, ethenyl- |
Molekularformel |
C2H3Cl2PS |
Molekulargewicht |
160.99 g/mol |
IUPAC-Name |
dichloro-ethenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H3Cl2PS/c1-2-5(3,4)6/h2H,1H2 |
InChI-Schlüssel |
QDOPBBLWIUQTAW-UHFFFAOYSA-N |
SMILES |
C=CP(=S)(Cl)Cl |
Kanonische SMILES |
C=CP(=S)(Cl)Cl |
Andere CAS-Nummern |
15849-99-7 |
Synonyme |
Phosphonothioic dichloride, ethenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)
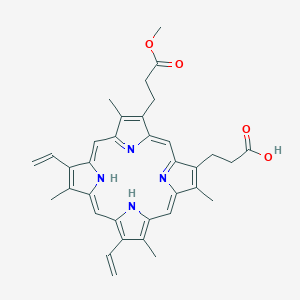
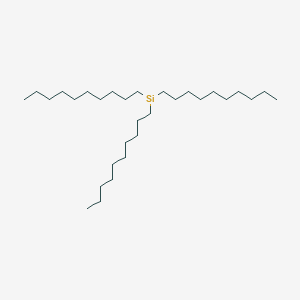
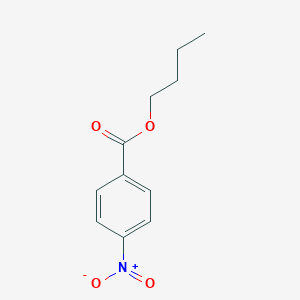
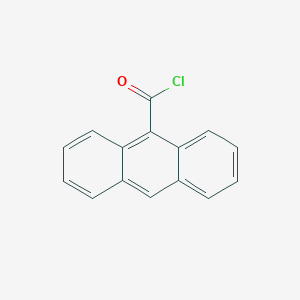
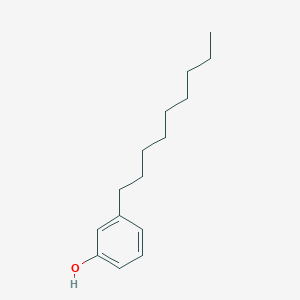
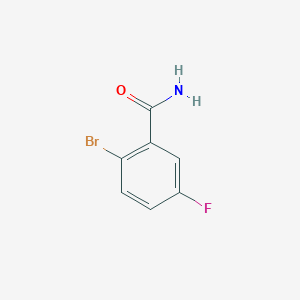
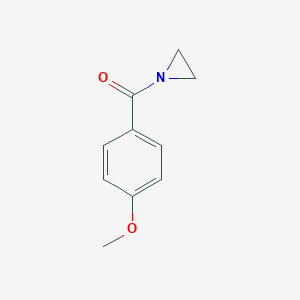
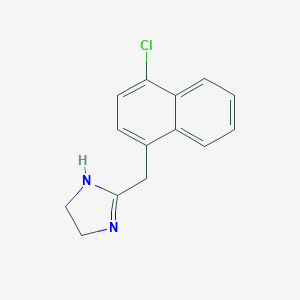

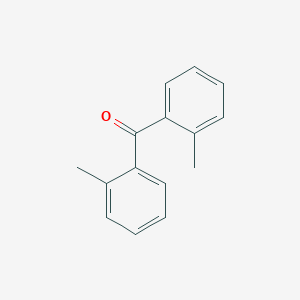
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
